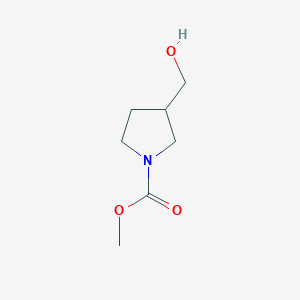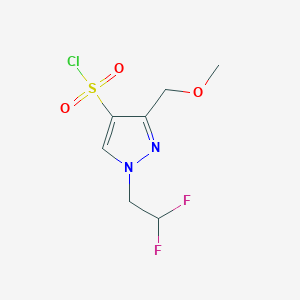
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
説明
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of both hydroxymethyl and carboxylate functional groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of this compound derivatives . Additionally, the use of chiral auxiliaries, as demonstrated in the asymmetric acylation of carboxamides, could be employed to introduce chirality into the pyrrolidine framework, which is valuable for creating enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for stereoisomerism due to the presence of chiral centers. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives has been characterized using single-crystal X-ray diffraction, which could be analogous to the structural analysis of this compound . Understanding the molecular structure is crucial for the development of compounds with specific biological activities.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. The presence of a hydroxymethyl group in this compound suggests that it could participate in nucleophilic addition reactions or serve as a precursor for further functionalization. For example, the photoreaction of methyl pyridinecarboxylate in methanol under different atmospheric conditions leads to selective methoxylation and hydroxymethylation, indicating that similar reactions might be possible with this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, are influenced by their functional groups. The acid dissociation constants of some methyl pyrrolidine-2-carboxylate derivatives have been determined, which is relevant for understanding the compound's behavior in different pH environments . Additionally, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides insights into the importance of hydrogen bonding and other intermolecular interactions, which could also apply to this compound .
科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is explored in various synthetic pathways for developing bioactive compounds. For instance, Moloney (2001) synthesized a related molecule, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting potential anti-inflammatory agents (Moloney, 2001). Grošelj et al. (2013) developed a synthesis method for novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids, highlighting the versatility of pyrrolidine derivatives in heterocyclic compound synthesis (Grošelj et al., 2013).
Pharmaceutical Applications
In the field of pharmaceuticals, pyrrolidine derivatives, similar to this compound, have been researched extensively. Ohtake et al. (1997) worked on 1β-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, compounds with significant antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).
Analytical and Bioanalytical Applications
Huyghues-Despointes et al. (1994) applied Pyrolysis/GC/MS analysis to 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose, a related compound, to study its primary and secondary pyrolysis products, demonstrating the use of pyrrolidine derivatives in analytical chemistry (Huyghues-Despointes et al., 1994).
Chemical Synthesis and Material Science
In material science, pyrrolidine derivatives are used as intermediates in synthesizing various compounds. For example, Conti et al. (2006) conducted an FT-IR study on solvent effects in building blocks of bioactive compounds, using 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, which are structurally similar to this compound (Conti et al., 2006).
作用機序
Target of Action
Similar compounds such as pyrrolidine derivatives have been known to interact with various biological targets .
Mode of Action
Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as intermediates or catalysts .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have a variety of effects, often depending on the specific targets and pathways they interact with .
Action Environment
The action, efficacy, and stability of Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, it is known to be stable at room temperature .
特性
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFNIHHMOVZOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)
![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)